molecular formula C21H17FN2O3S B2556790 7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-90-1

7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2556790
CAS RN: 1105238-90-1
M. Wt: 396.44
InChI Key: CPRPLKIZPNJWBP-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antibacterial Activity

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against various strains of bacteria and fungi, with some derivatives displaying higher antifungal activity than fluconazole against Candida species. This suggests their potential use in developing new antimicrobial agents (Kahveci et al., 2020).

Antifungal and Antibacterial Properties

A study on novel benzothiazole pyrimidine derivatives, including those similar in structure to the specified compound, showed excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy. This highlights the potential of such derivatives in treating infectious diseases (Maddila et al., 2016).

Larvicidal Activity

Derivatives of the specified compound were prepared and their larvicidal activity was evaluated. Some of these compounds exhibited significant activity against larvae, indicating their potential use in controlling pest populations (Gorle et al., 2016).

Antitumor Activity

The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, with significant activity against certain types of carcinomas in rats. This points to the potential antitumor applications of related compounds (Grivsky et al., 1980).

Anti-HIV-1 Activity

New derivatives of pyrimidin-4(3H)-one have been synthesized and demonstrated virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro. This indicates their potential application in developing treatments for HIV-1 (Novikov et al., 2004).

Kinase Inhibition

The structure of a new inhibitor of CLK1 and DYRK1A kinases, closely related to the specified compound, has been established. This suggests its potential in targeting these kinases, which are involved in various biological processes and diseases (Guillon et al., 2013).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c1-26-17-8-5-14(9-18(17)27-2)16-11-28-20-19(16)23-12-24(21(20)25)10-13-3-6-15(22)7-4-13/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRPLKIZPNJWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

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